molecular formula C8H13N3 B1604017 5-(tert-Butyl)pyrimidin-2-amine CAS No. 94615-68-6

5-(tert-Butyl)pyrimidin-2-amine

Cat. No. B1604017
CAS RN: 94615-68-6
M. Wt: 151.21 g/mol
InChI Key: ATDUQDKYHUGGSO-UHFFFAOYSA-N
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Description



  • 5-(tert-Butyl)pyrimidin-2-amine is an organic compound with the chemical formula C<sub>8</sub>H<sub>12</sub>BrN<sub>3</sub> .

  • It belongs to the class of pyrimidines , which are aromatic heterocyclic compounds containing a pyrimidine ring system.

  • The compound has a molecular weight of 230.11 g/mol and is commonly used in synthetic chemistry and pharmaceutical research.





  • Synthesis Analysis



    • The synthesis of 5-(tert-Butyl)pyrimidin-2-amine can be achieved through various methods, including condensation reactions and multi-component reactions.

    • For example, it can be synthesized by reacting 5-bromo-2-pyrimidinyl with tert-butylamine under appropriate conditions.





  • Molecular Structure Analysis



    • The compound’s IUPAC name is N-(5-bromo-2-pyrimidinyl)-N-(tert-butyl)amine .

    • Its InChI code is: 1S/C8H12BrN3/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3,(H,10,11,12).





  • Chemical Reactions Analysis



    • 5-(tert-Butyl)pyrimidin-2-amine can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations.

    • Its reactivity depends on the functional groups attached to the pyrimidine ring.





  • Physical And Chemical Properties Analysis



    • 5-(tert-Butyl)pyrimidin-2-amine is a white to yellow solid.

    • It has a purity of 95% .

    • The compound is stable at room temperature and should be stored between 2°C and 8°C .




  • Scientific Research Applications

    1. Efficient Synthesis of Imidazole and Pyrimidine Derivatives

    • Application Summary: “5-(tert-Butyl)pyrimidin-2-amine” can be used in the synthesis of imidazole and pyrimidine derivatives. These compounds are interesting from various scientific aspects and have a significant potential as modern functional materials, as well as they could be considered as objects which have a significant interest from the point of view of biological activity .
    • Methods of Application: The synthesis involves starting from aminonitriles to obtain new α-aminoamidines. These α-aminoamidines can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .
    • Results or Outcomes: The work aimed to develop a method for the synthesis of N, N '-unsubstituted α-aminoamidines and ways for their further modification to synthesize new promising imidazole and pyrimidine-containing compounds .

    2. Synthesis of N-Heterocycles via Sulfinimines

    • Application Summary: The compound is used in the synthesis of N-heterocycles via sulfinimines. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
    • Results or Outcomes: The review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .

    3. Synthesis of N-Heterocycles via Sulfinimines

    • Application Summary: The compound is used in the synthesis of N-heterocycles via sulfinimines. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
    • Results or Outcomes: The review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .

    Safety And Hazards



    • The compound is corrosive . Avoid contact with skin and eyes.

    • Use appropriate personal protective equipment (gloves, eye protection).

    • Keep away from heat, sparks, and open flames.




  • Future Directions



    • Further research is needed to explore its potential applications in drug development and other fields.

    • Investigate its biological activity and toxicity profiles to assess its safety and efficacy.




    properties

    IUPAC Name

    5-tert-butylpyrimidin-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H13N3/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3,(H2,9,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ATDUQDKYHUGGSO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C1=CN=C(N=C1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H13N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40629274
    Record name 5-tert-Butylpyrimidin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40629274
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    151.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(tert-Butyl)pyrimidin-2-amine

    CAS RN

    94615-68-6
    Record name 5-tert-Butylpyrimidin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40629274
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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